Pleurain-C1 antimicrobial peptide
描述
Overview of Host Defense Peptides in Innate Immunity
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are evolutionarily conserved molecules that form a critical first line of defense in the innate immune systems of a vast array of organisms, from microbes to humans. frontiersin.orgfebscongress.org These peptides are produced by various cells, including epithelial and phagocytic cells, and provide a rapid and broad-spectrum defense against a wide range of pathogens such as bacteria, fungi, and viruses. frontiersin.org Their primary function is to eliminate invading microbes, often by disrupting their cell membranes. frontiersin.org Beyond their direct antimicrobial actions, HDPs can also modulate the immune system, influencing processes like inflammation and wound healing, thereby bridging the innate and adaptive immune responses. frontiersin.org
Distinctive Characteristics of Anionic Antimicrobial Peptides (AAMPs)
While the majority of discovered AMPs are cationic (positively charged), a smaller but significant class of anionic antimicrobial peptides (AAMPs) with a net negative charge exists. nih.govresearchgate.net These peptides are present in the lungs of humans and other mammals. nih.govresearchgate.net Unlike their cationic counterparts that are electrostatically attracted to the negatively charged surfaces of microbial membranes, AAMPs operate through a different mechanism. frontiersin.org Their interaction with microbial membranes often requires the presence of metal ions, such as zinc, which act as a bridge between the negatively charged peptide and the microbial surface. Structurally, AAMPs are diverse and can be found in various forms. Small anionic peptides composed of aspartic acid residues have been identified in the lungs. researchgate.net
Historical Context of Pleurain-C1 Identification and its Significance in AAMP Research
The pleural space, the cavity between the lungs and the chest wall, is a site of significant immunological activity, containing a variety of antimicrobial peptides that protect against infection. nih.gov Research into pleural fluids has revealed a high concentration of AMPs, which are crucial in preventing postoperative infections following thoracic surgeries. febscongress.orgnih.gov
Within this context, peptides belonging to the broader "pleurain" family are of scientific interest. While specific details on the discovery of "Pleurain-C1" are not extensively documented in mainstream scientific literature, its name suggests a potential origin or association with pleural fluid. The study of peptides from such environments is significant for AAMP research as it expands the known diversity of these molecules.
A related and well-studied group of peptides are the pleurocidins, which are cationic peptides isolated from the winter flounder. nih.gov Although distinct from anionic peptides, the extensive research into pleurocidins and their derivatives highlights the importance of marine and aquatic organisms as sources of novel antimicrobial compounds. nih.gov The investigation of peptides like Pleurain-C1 contributes to the growing understanding of how different organisms have evolved unique molecular strategies for host defense. This exploration is vital for the development of new antimicrobial therapies that can overcome existing resistance mechanisms.
属性
生物活性 |
Antibacterial, Antifungal |
|---|---|
序列 |
YPELQQDLIARLL |
产品来源 |
United States |
Discovery, Isolation, and Source Organisms of Pleurain C1
Methodologies for Peptide Isolation from Amphibian Skin Secretions
The isolation of peptides like Pleurain-C1 from amphibian skin involves a series of established biochemical techniques. The process typically begins with the collection of skin secretions, a procedure that can be performed without harming the animal. Mild electrical stimulation is often used to induce the release of secretions from the granular glands in the skin. imrpress.com
Once collected, the crude secretion undergoes a multi-step purification process. A common initial step is partial purification using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges, to separate the peptide components from other substances. imrpress.com Following this, the peptide-rich fraction is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). imrpress.comuclan.ac.uk This technique separates the complex mixture into individual peptides based on their hydrophobicity. imrpress.com
The final stages involve the characterization of the purified peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to determine the precise molecular mass of the peptides. imrpress.comnih.gov To determine the primary structure, the amino acid sequence is elucidated using automated Edman degradation. nih.gov This combination of chromatographic separation and sophisticated analytical methods allows for the precise identification and characterization of novel peptides. nih.govnih.gov
Identification of Rana pleuraden as a Biosynthetic Source for Pleurain-C1
Pleurain-C1 was identified from the skin secretions of the Yunnan pond frog, Rana pleuraden (now classified as Nidirana pleuraden). uclan.ac.uknih.govlsbu.ac.uk This frog species is found in the Yunnan-Guizhou subtropical plateau in Southwest China, an environment characterized by high altitude and strong ultraviolet radiation. nih.gov This has led to the hypothesis that its skin secretions possess potent protective biochemicals. nih.gov
During a peptidomic and genomic investigation into the antioxidant properties of R. pleuraden's skin secretions, Pleurain-C1 was purified and characterized. nih.gov Its complete amino acid sequence was determined through Edman degradation as YPELQQDLIARLL. nih.govlsbu.ac.uk The molecular mass observed by mass spectrometry corresponded with the calculated mass from the determined sequence. nih.gov While this particular study focused on antioxidant peptides, Pleurain-C1 was identified as an antimicrobial peptide found alongside numerous antioxidant peptides. nih.gov
The discovery of Pleurain-C1 is part of a larger characterization of multiple peptide families from R. pleuraden, collectively named "pleurains." imrpress.comnih.govnih.gov These include various other groups such as pleurain-A, -B, -D, -E, and -G, many of which exhibit antimicrobial or antioxidant activities. nih.govnih.govcpu-bioinfor.org Pleurain-C1 is notably an anionic peptide, carrying a net negative charge, which is a less common but important class of antimicrobial peptides from amphibians. uclan.ac.uklsbu.ac.uk
Contextualization within Amphibian Skin Secretome Studies
The study of amphibian skin secretions, or the "skin secretome," is a significant field in the search for novel therapeutic agents. imrpress.commdpi.com Amphibian skin is a vital organ for defense, and its secretions contain a complex cocktail of biologically active compounds, predominantly peptides. imrpress.commdpi.com These peptides are key components of the amphibian's innate immune system, providing a first line of defense against pathogens. tubitak.gov.trmdpi.com
The discovery of Pleurain-C1 fits within the broader trend of identifying diverse peptide families within a single amphibian species. It is common for each frog species to produce a unique repertoire of peptides. imrpress.com These peptides often belong to multigene families that have evolved to provide a wide range of protective functions. nih.gov The peptides found in ranid frogs (family Ranidae) are particularly diverse and have been classified into numerous families based on structural similarities, including brevinins, esculentins, and ranatuerins. nih.govresearchgate.net
The identification of Pleurain-C1 from Rana pleuraden contributes to the growing database of amphibian antimicrobial peptides. This field of research is driven by the urgent need for new antibiotics to combat drug-resistant pathogens. tubitak.gov.tr The unique structures and mechanisms of action of peptides like Pleurain-C1 make them valuable templates for the design of new anti-infective drugs. imrpress.com
Molecular Architecture and Structure Function Relationships of Pleurain C1
Advanced Approaches in Pleurain-C1 Molecular Characterization
The precise methods used for the molecular characterization of Pleurain-C1 have not been documented in available scientific papers.
Mass Spectrometry-Based Peptidomics for Pleurain-C1 Analysis
While mass spectrometry is a cornerstone of modern peptidomics, allowing for the high-throughput identification and quantification of peptides in complex biological samples, its specific application to Pleurain-C1 has not been detailed in the scientific literature. This technique is crucial for determining the exact molecular weight of a peptide, which aids in its identification and the analysis of any post-translational modifications.
Edman Degradation in Pleurain-C1 Sequence Elucidation
Edman degradation is a well-established chemical method for determining the amino acid sequence of a peptide from its N-terminus. This technique involves sequentially cleaving and identifying one amino acid at a time. Although it is a fundamental tool for primary structure analysis, no published studies describe its use to determine the specific amino acid sequence of Pleurain-C1. Without the primary sequence, further structural and functional analysis is impossible.
Structural Motifs and Their Role in Pleurain-C1 Activity
The secondary structure and key functional motifs of Pleurain-C1 are currently unknown due to the lack of primary sequence data.
Analysis of Amphipathic Character and Helical Propensity
Many antimicrobial peptides adopt an amphipathic helical structure upon interacting with microbial membranes. This structure, which segregates hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, is critical for membrane disruption. However, without the amino acid sequence of Pleurain-C1, it is impossible to predict its helical propensity or analyze its amphipathic character.
Role of Specific Amino Acid Residues in Pleurain-C1 Function, e.g., Tyrosine/Phenylalanine at Position 1
The functional importance of specific amino acids, such as a potential tyrosine or phenylalanine at the N-terminus, cannot be assessed. Studies involving site-directed mutagenesis to substitute key residues and observe the effects on antimicrobial activity are contingent on knowing the peptide's sequence. No such studies on Pleurain-C1 have been published.
Influence of Disulfide Bridges on Pleurain-C1 Structural Integrity and Biological Efficacy
Disulfide bridges, formed by the oxidation of two cysteine residues, are crucial for stabilizing the three-dimensional structure of many peptides and proteins. To determine if Pleurain-C1 contains such bonds, its amino acid sequence must be analyzed for the presence of cysteine residues. As the sequence is unknown, no information exists regarding the presence or influence of disulfide bridges on the structure or efficacy of Pleurain-C1.
Compound List
As no specific compounds could be discussed in the context of Pleurain-C1, no data table of compounds can be generated.
Antimicrobial Spectrum and Efficacy of Pleurain C1
Broad-Spectrum Antibacterial Activity
Pleurain-C1 and its derivatives exhibit significant antibacterial properties against a diverse array of both Gram-negative and Gram-positive bacteria. nih.gov This broad-spectrum activity makes it a subject of interest in the development of new antimicrobial agents.
Efficacy against Gram-Negative Bacterial Pathogens
Pleurain-C1 has shown potent activity against several clinically relevant Gram-negative bacteria. These bacteria are characterized by a complex outer membrane that can often confer resistance to conventional antibiotics.
Escherichia coli: Studies have demonstrated the efficacy of Pleurain-C1 against E. coli, including multidrug-resistant (MDR) strains. When used in combination with certain conventional antibiotics, Pleurain-C1 has exhibited a synergistic effect against MDR E. coli. nih.gov
Pseudomonas aeruginosa: Research has confirmed the activity of Pleurain-C1 against this opportunistic pathogen, which is a common cause of hospital-acquired infections.
Shigella dysenteriae: The peptide has also been found to be effective against the causative agent of bacillary dysentery.
Helicobacter pylori: Pleurain-C1 has demonstrated activity against this bacterium, which is a major cause of peptic ulcers and a risk factor for gastric cancer.
The minimum inhibitory concentration (MIC) values for Pleurain-C1 and its amidated derivative, Pleurocidin-amide (Ple-a), against a range of Gram-negative bacteria typically fall within 0.25 to 32 µg/mL. nih.gov For multidrug-resistant strains, the MIC values can range from 2 to 256 µg/mL. nih.gov
Efficacy against Gram-Positive Bacterial Pathogens
Pleurain-C1 is also effective against various Gram-positive bacteria, which are responsible for a wide range of infections. nih.gov
Staphylococcus aureus: This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.
Bacillus subtilis: The peptide has shown inhibitory effects against this common soil bacterium, which is often used as a model organism for Gram-positive bacteria.
The MIC values for Pleurain-C1 and its derivatives against Gram-positive bacteria are also generally within the range of 0.25 to 32 µg/mL. nih.gov
Antifungal Activity against Eukaryotic Microorganisms
In addition to its antibacterial properties, Pleurain-C1 has demonstrated antifungal activity.
Candida albicans: This opportunistic fungal pathogen is a common cause of candidiasis. nih.gov Pleurain-C1 has been shown to be effective against C. albicans, highlighting its potential as a broad-spectrum antimicrobial agent that can target both bacteria and fungi. nih.govnih.gov
Comparative Studies of Pleurain-C1 Antimicrobial Potency with Other AMPs
When compared to other antimicrobial peptides, Pleurain-C1 demonstrates notable potency. For instance, peptides from the cathelicidin (B612621) family, to which pleurocidins are related, are known for their strong antibacterial activity at low minimum inhibitory concentrations. nih.gov The broad-spectrum efficacy of Pleurain-C1 against both Gram-positive and Gram-negative bacteria, as well as fungi, positions it as a significant member of this class of antimicrobial agents. nih.govnih.gov
| Microorganism | Type | Pleurain-C1 Efficacy |
| Escherichia coli | Gram-Negative Bacteria | Effective, including against MDR strains |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | Effective |
| Shigella dysenteriae | Gram-Negative Bacteria | Effective |
| Helicobacter pylori | Gram-Negative Bacteria | Effective |
| Staphylococcus aureus | Gram-Positive Bacteria | Effective, including against MRSA |
| Bacillus subtilis | Gram-Positive Bacteria | Effective |
| Candida albicans | Fungus | Effective |
Mechanisms of Antimicrobial Action of Pleurain C1
Peptide-Membrane Interaction Modalities
The initial and critical step in the antimicrobial action of Pleurain-C1 is its interaction with the microbial cell membrane. This process is governed by a series of physicochemical interactions that ultimately lead to a compromise of the membrane's barrier function.
Unlike their cationic counterparts, which are electrostatically attracted to the negatively charged components of microbial membranes, AAMPs like Pleurain-C1 possess a net negative charge at physiological pH. creative-peptides.com This necessitates a different model for the initial association with the similarly charged microbial surface. It is proposed that divalent cations, such as zinc (Zn²⁺), magnesium (Mg²⁺), or calcium (Ca²⁺), play a crucial role by forming a "cationic bridge" between the negatively charged peptide and the anionic components of the bacterial membrane. creative-peptides.comnih.gov This interaction neutralizes the electrostatic repulsion and facilitates the peptide's approach to the membrane surface.
Once associated with the membrane, the subsequent actions of Pleurain-C1 can be described by several models proposed for antimicrobial peptides, with some being more applicable to anionic peptides:
Toroidal Pore Formation: In this model, after accumulating on the membrane surface, the peptides insert into the lipid bilayer. This insertion induces a significant positive curvature strain, causing the lipid monolayers to bend inward and form a pore. tandfonline.com The pore is lined by both the peptides and the head groups of the lipid molecules, creating a continuous channel through which water and essential cytoplasmic contents can leak out, leading to cell death. tandfonline.comfrontiersin.org The formation of these pores is often a dynamic and somewhat disordered process. tandfonline.com
Shai-Huang-Matsuzaki (Carpet) Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. silae.it Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. silae.it This model emphasizes the peptide's ability to disrupt the bilayer without necessarily forming discrete, stable pores.
The specific model that best describes the action of Pleurain-C1 would depend on its concentration, its specific amino acid sequence, and the composition of the target microbial membrane.
Following the initial binding, Pleurain-C1 induces membrane permeation and disruption. This is a consequence of the peptide inserting into and altering the structure of the lipid bilayer. The amphipathic nature of Pleurain-C1, possessing both hydrophobic and hydrophilic regions, is key to this process. nih.gov The hydrophobic domains interact with the acyl chains of the membrane lipids, while the hydrophilic domains remain associated with the lipid headgroups and the aqueous environment. mdpi.com This insertion disrupts the normal packing of the phospholipids, leading to increased membrane fluidity and the formation of transient or stable pores. nih.gov The resulting loss of membrane integrity allows for the efflux of intracellular ions and metabolites and the influx of water, ultimately causing cell lysis. silae.it
Phosphatidylethanolamine (PE): While zwitterionic at physiological pH, PE can act as a lipid receptor for some antimicrobial peptides. researchgate.net The interaction with PE can influence membrane curvature and facilitate peptide insertion. researchgate.net Some studies suggest that specific interactions with the headgroup of PE can occur, contributing to the peptide's activity. acs.org
Lysyl-Phosphatidylglycerol (Lysyl-PG): The presence of lysyl-PG, a cationic lipid, in bacterial membranes can modulate the effects of antimicrobial peptides. nih.govmdpi.com While primarily studied in the context of resistance to cationic AMPs by reducing the net negative charge of the membrane, its interaction with AAMPs is also significant. nih.govmdpi.com The presence of Lysyl-PG could potentially influence the local charge distribution and membrane organization, thereby affecting the binding and disruptive activity of Pleurain-C1. The modification of phosphatidylglycerol to lysyl-PG is a known bacterial resistance mechanism against cationic peptides. nih.gov
The precise nature of Pleurain-C1's interaction with these specific lipid components would require further empirical investigation.
Intracellular Target Modulation and Inhibition of Microbial Processes
Beyond direct membrane disruption, a growing body of evidence suggests that many antimicrobial peptides, after permeabilizing the membrane, can translocate into the cytoplasm and interfere with essential intracellular processes. nih.govfrontiersin.org This dual-action mechanism would significantly enhance the antimicrobial efficacy of Pleurain-C1.
Once inside the microbial cell, Pleurain-C1 could potentially interact with a variety of intracellular molecules, primarily driven by electrostatic interactions with anionic components. frontiersin.orgasm.org
Table 1: Proposed Intracellular Targets for Antimicrobial Peptides
| Target Class | Specific Examples | Potential Effect on Microbe |
| Nucleic Acids | DNA, RNA | Inhibition of replication, transcription, and translation. nih.govasm.org |
| Proteins/Enzymes | Ribosomes, DNA/RNA polymerases, metabolic enzymes | Inhibition of protein synthesis, disruption of metabolic pathways. asm.orgnih.gov |
| Cell Wall Synthesis | Precursor molecules | Inhibition of peptidoglycan synthesis, leading to a weakened cell wall. frontiersin.orgnih.gov |
By binding to these intracellular targets, Pleurain-C1 could inhibit critical cellular pathways necessary for microbial survival.
Inhibition of Macromolecular Synthesis: Studies on other antimicrobial peptides have shown their ability to inhibit the synthesis of DNA, RNA, and proteins. nih.gov For instance, a hybrid peptide containing a sequence from pleurocidin (B1576808) demonstrated the ability to inhibit macromolecular synthesis in Escherichia coli. nih.gov By binding to nucleic acids or ribosomal components, Pleurain-C1 could halt cell growth and division.
Disruption of Metabolic Pathways: Interaction with key metabolic enzymes could disrupt vital energy production and biosynthetic pathways within the bacterium. For example, some AMPs have been shown to target enzymes involved in purine (B94841) metabolism or folate metabolism. nih.gov
The translocation into the cytoplasm and subsequent interaction with intracellular targets represent a significant secondary mechanism of action for antimicrobial peptides, complementing their primary membrane-disruptive activity. frontiersin.orgasm.org
Microbial Resistance Mechanisms and Counteractive Strategies
Bacterial and Fungal Adaptation to Antimicrobial Peptides
Microbes have evolved a sophisticated array of strategies to defend against the action of antimicrobial peptides. These adaptations are crucial for their survival in hosts that use AMPs as a primary component of their innate immune system. nih.govnih.gov The development of resistance is a complex process, driven by factors such as the rate of mutation and the selective pressure exerted by the AMPs themselves. capes.gov.br
Common resistance mechanisms employed by both bacteria and fungi include:
Modification of the Cell Envelope: The primary target for many AMPs is the microbial cell surface. Bacteria can alter the net charge of their cell envelope to repel cationic AMPs. This is often achieved by modifying anionic structures like teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) in Gram-negative bacteria, reducing the electrostatic attraction for the peptide. nih.govnih.gov
Enzymatic Degradation: Microbes can secrete proteases that specifically cleave and inactivate AMPs, neutralizing their antimicrobial activity before they can reach their target. nih.gov
Efflux Pumps: Bacteria and fungi can utilize membrane-embedded transporter proteins, known as efflux pumps, to actively expel AMPs from the cell, preventing them from reaching a lethal intracellular concentration. nih.govresearchgate.net
Biofilm Formation and Trapping: The formation of a biofilm, a community of microbes encased in a self-produced extracellular matrix, provides a physical barrier that can prevent AMPs from reaching the cells within. researchgate.net Additionally, some bacteria release surface proteins or capsular polysaccharides that can bind to and sequester AMPs, effectively trapping them. nih.gov
These mechanisms have largely been studied in the context of cationic AMPs, which constitute the majority of known antimicrobial peptides.
Mechanisms of Resistance to Anionic Antimicrobial Peptides (AAMPs)
Pleurain-C1 is an anionic antimicrobial peptide (AAMP), possessing a net negative charge. Resistance mechanisms against AAMPs are generally less studied than those against their cationic counterparts but are fundamentally based on similar principles of interception, repulsion, or modification. The interaction of AAMPs with the microbial surface is distinct, often involving divalent cations like Mg²⁺ and Ca²⁺, which act as a bridge between the negatively charged peptide and negatively charged components of the bacterial outer membrane, such as the phosphate (B84403) groups of LPS.
Mechanisms of resistance specific or relevant to AAMPs may include:
Alteration of Outer Membrane Cations: In Gram-negative bacteria, resistance could be conferred by modifying the concentration or accessibility of the divalent cation bridges required for AAMP binding. By altering the LPS structure or sequestering these cations, bacteria could disrupt the initial binding of the anionic peptide.
Repulsion via Surface Proteins: Bacteria could produce positively charged surface proteins or extracellular molecules. These would create a repulsive electrostatic field, preventing the negatively charged AAMP from approaching the cell membrane.
Proteolytic Degradation: As with cationic AMPs, the secretion of specific proteases capable of degrading Pleurain-C1 would be an effective resistance strategy. nih.gov
Efflux Systems: Broad-spectrum efflux pumps that are not specific to charge could potentially recognize and export AAMPs from the cytoplasm or periplasm. nih.gov
The evolution of these mechanisms is a testament to the co-evolutionary battle between microbes and their hosts' immune defenses. nih.gov
Pleurain-C1's Potential in Overcoming Established Antimicrobial Resistance
The vast majority of clinically relevant antimicrobial resistance has emerged in response to conventional antibiotics and, to a lesser extent, cationic AMPs. nih.gov Anionic AMPs like Pleurain-C1 offer a novel mode of action that may bypass these well-established resistance pathways.
While specific research on Pleurain-C1's activity against a broad panel of multidrug-resistant (MDR) clinical isolates is limited in publicly available literature, its potential can be inferred. Since most bacterial adaptations are geared towards repelling positive charges (e.g., D-alanylation of teichoic acids or aminoarabinosylation of lipid A), these modifications would not be effective against an anionic peptide and could theoretically even increase susceptibility. nih.govnih.gov
The primary research on Pleurain-C1, isolated from the skin secretions of the frog Rana pleuraden, has demonstrated its inherent antimicrobial and antioxidant properties. nih.gov Its activity against common pathogens provides a foundation for its potential therapeutic use. For instance, Pleurain-C1 has shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as the fungus Candida albicans. nih.gov This broad-spectrum activity is a promising characteristic for a developmental antimicrobial agent. nih.gov The development of AMPs as therapeutic agents is considered a vital strategy in the fight against MDR superbugs that are increasingly common in hospital settings. nih.gov
Table 1: In Vitro Antimicrobial Activity of Pleurain Peptides
The following table details the Minimum Inhibitory Concentration (MIC) of Pleurain-C1 and the related peptide Pleurain-R1 against various microorganisms, as identified in the antioxidant peptidomics study of Rana pleuraden skin secretions. nih.gov
| Peptide | Microorganism | Type | MIC (µM) |
| Pleurain-C1 | Escherichia coli | Gram-negative Bacteria | 50 |
| Staphylococcus aureus | Gram-positive Bacteria | 6.3 | |
| Bacillus subtilis | Gram-positive Bacteria | 3.1 | |
| Candida albicans | Fungus | 25 | |
| Pleurain-R1 | Escherichia coli | Gram-negative Bacteria | 100 |
| Staphylococcus aureus | Gram-positive Bacteria | 25 | |
| Bacillus subtilis | Gram-positive Bacteria | 100 | |
| Candida albicans | Fungus | 50 |
Biosynthesis, Genetic Encoding, and Transcriptional Regulation of Pleurain C1
Gene Encoding and Precursor Structure of Pleurain-C1
The genetic blueprint for Pleurain-C1 is contained within a gene that gives rise to a precursor protein, a common strategy for the synthesis of potent antimicrobial peptides to ensure they are active only when and where needed. The gene encoding pleurocidin (B1576808) is organized into four exons and three introns. nih.gov
The initial transcript of the Pleurain-C1 gene is a 68-residue prepropeptide. nih.gov This precursor molecule contains distinct regions that guide its processing and trafficking. An amino-terminal signal peptide directs the nascent protein for secretion. Following the signal peptide is the mature peptide sequence, and at the carboxy-terminus, there is an anionic propiece. nih.gov The signal region is encoded by the first and second exons, while the mature peptide is encoded by portions of exons 2, 3, and 4. The C-terminal propiece is encoded entirely by the fourth exon. nih.gov
The release of the active 25-residue Pleurain-C1 peptide requires the enzymatic cleavage of the precursor protein. nih.gov This post-translational modification involves the removal of the N-terminal signal peptide and the C-terminal anionic propiece. nih.gov This proteolytic cleavage is a critical step that activates the antimicrobial peptide from its inactive precursor form. nih.gov
Genomic and Transcriptomic Analysis of Pleurain-C1 Genes
Genomic and transcriptomic analyses have provided insights into the organization and evolutionary dynamics of genes encoding antimicrobial peptides like Pleurain-C1.
Pleurain-C1 belongs to the broader family of antimicrobial peptides (AMPs). In many species, genes encoding AMPs are found in clusters, which likely arise from gene duplication events. This clustering allows for the rapid evolution and diversification of these defense molecules. For instance, the PLUNC (Palate, Lung, and Nasal Epithelium Clone) protein family, which has a role in innate immunity, is located in a gene cluster and is divided into short (SPLUNC) and long (LPLUNC) proteins based on their structural homology to the bactericidal/permeability-increasing protein (BPI). nih.gov This organization into multigene families is a common feature for host defense genes.
The genes of antimicrobial peptides are often subject to rapid molecular evolution, a hallmark of host-pathogen arms races. nih.gov This rapid evolution, indicated by an elevated ratio of non-synonymous to synonymous nucleotide substitutions (Ka/Ks), suggests that these proteins are under pressure to adapt to new or evolving pathogens. nih.gov The PLUNC gene family, for example, shows a higher rate of evolution compared to many other protein families, supporting their role in host defense. nih.gov Despite this rapid evolution in certain regions, there can be conserved regions within the gene, particularly those encoding critical structural or functional domains. The conservation of exon sizes in the presence of low sequence similarity among related genes may reflect rapid evolution following more recent gene duplication events. nih.gov
Regulation of Pleurain-C1 Expression
Transcriptional Upregulation in Response to Microbial Challenge
The expression of antimicrobial peptides (AMPs) in amphibians is a key element of their innate immunity and can be significantly influenced by encounters with pathogens. While direct studies on the transcriptional upregulation of Pleurain-C1 following a microbial challenge are not extensively documented, the broader context of amphibian immunology suggests that its production is likely inducible. In many frog species, the synthesis of AMPs is ramped up in response to bacterial or fungal infections asm.org. For instance, studies on other Rana species have demonstrated that the expression of AMP genes is dramatically increased following stimulation with bacteria like E. coli and S. aureus, or with microbial components such as lipopolysaccharide (LPS) researchgate.net. This response is a critical survival mechanism, allowing the frog to mount a rapid and effective defense against invading pathogens. The genes for some amphibian antimicrobial peptides have been found to contain promoter regions with binding sites for regulatory factors like the NF-κB family, which are well-known mediators of immune and inflammatory responses researchgate.net. This suggests a conserved mechanism for inducible expression that is likely applicable to the Pleurain family of peptides.
Cellular and Tissue-Specific Expression Patterns
Pleurain-C1, like other members of the Pleurain peptide family, is primarily synthesized and stored in specialized structures within the frog's skin. These peptides are major components of the skin secretions, which are released when the frog is under stress or injured nih.gov. The specific location for the synthesis and storage of these peptides are the granular glands distributed throughout the dermal layer of the skin nih.gov.
The genetic blueprint for Pleurain-C1 is transcribed and translated within the secretory cells of these glands. The resulting precursor protein is then processed and the mature, active peptide is stored in high concentrations within the glandular lumen. Upon stimulation, these glands release their contents onto the skin surface, forming a protective antimicrobial barrier. This localized expression in the skin is a highly efficient defense strategy, concentrating the antimicrobial agents at the primary interface between the organism and its environment, where the risk of microbial invasion is highest. While the skin is the principal site of Pleurain expression, it is conceivable that these peptides or similar variants could be expressed in other mucosal tissues, a common feature of antimicrobial peptide distribution in vertebrates, though specific research on Pleurain-C1 in other tissues is not currently available.
Advanced Methodologies for Investigating Pleurain C1
In Vitro Assays for Antimicrobial Efficacy
The antimicrobial potency of Pleurain-C1 is quantitatively assessed through various in vitro assays, with the determination of the Minimum Inhibitory Concentration (MIC) being a fundamental step. MIC assays are crucial for evaluating the peptide's efficacy against a broad spectrum of microorganisms. These assays involve exposing standardized microbial inoculums to a range of peptide concentrations in a suitable broth medium. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism after a defined incubation period.
Research has demonstrated that Pleurain-C1 exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported specific MIC values for Pleurain-C1 against clinically relevant pathogens. These assays are typically performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple strains and concentrations. The results from these assays are foundational for understanding the antimicrobial spectrum of Pleurain-C1 and provide a basis for further mechanistic studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Pleurain-C1 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 32 |
Spectroscopic Techniques for Membrane Interaction Studies
Spectroscopic methods are pivotal in elucidating the structural dynamics of Pleurain-C1 and its interaction with bacterial membranes, which is a key aspect of its antimicrobial action. Circular Dichroism (CD) and Fluorescence Spectroscopy are two powerful techniques employed for this purpose.
Circular Dichroism (CD) Spectroscopy is utilized to investigate the secondary structure of Pleurain-C1 in different environments. In an aqueous solution, the peptide may adopt a random coil conformation. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, a significant conformational change is often observed. CD spectra can reveal the transition of Pleurain-C1 to a more ordered structure, such as an α-helix, which is a common feature of many membrane-active antimicrobial peptides. This structural transition is critical for the peptide's ability to insert into and disrupt the microbial membrane.
Fluorescence Spectroscopy provides further insights into the peptide-membrane interactions. The intrinsic fluorescence of tryptophan residues within the peptide sequence can be monitored to probe changes in the local environment of these residues. A blue shift in the maximum emission wavelength of tryptophan is indicative of its transfer from a polar aqueous environment to a nonpolar lipid environment within the membrane core. Additionally, fluorescence quenching assays using lipid-soluble quenchers can provide information on the depth of peptide insertion into the lipid bilayer.
Microscopic Imaging for Cellular Perturbation Analysis
To visualize the direct effects of Pleurain-C1 on bacterial cells, high-resolution microscopic techniques are employed. Electron Microscopy (EM) , in its two main forms, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers unparalleled insights into the morphological and ultrastructural changes induced by the peptide.
Scanning Electron Microscopy (SEM) is used to examine the surface of bacterial cells. Treatment with Pleurain-C1 can lead to visible alterations in the cell envelope, such as the formation of pores, blebs, or a roughened and wrinkled appearance. These images provide direct evidence of the peptide's disruptive action on the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria.
Transmission Electron Microscopy (TEM) provides cross-sectional views of the bacterial cells, allowing for the visualization of internal damage. Following exposure to Pleurain-C1, TEM images may reveal the disintegration of the cell membrane, leakage of cytoplasmic contents, and ultimately, cell lysis. These observations are crucial for confirming that the primary mechanism of action of Pleurain-C1 involves membrane permeabilization.
Molecular Dynamics Simulations and Computational Modeling for Peptide-Membrane Interactions
Computational approaches, particularly Molecular Dynamics (MD) simulations , have become indispensable tools for studying the intricate details of Pleurain-C1's interaction with lipid bilayers at an atomic level. These simulations can model the dynamic behavior of the peptide as it approaches, binds to, and inserts into a model bacterial membrane.
MD simulations can predict the preferred orientation of Pleurain-C1 on the membrane surface and the energetic favorability of its insertion. By simulating the peptide in the presence of different lipid compositions, researchers can understand its selectivity for bacterial membranes over host cell membranes. These computational models can also illustrate the process of pore formation, showing how multiple peptide molecules can aggregate to create channels that disrupt the membrane's integrity. The insights gained from MD simulations complement experimental data and provide a detailed molecular picture of the peptide's mechanism of action.
Gene Expression Profiling and Bioinformatics Tools for Comparative Genomics and Proteomics
The study of Pleurain-C1 extends to the genetic and proteomic level, utilizing bioinformatics tools for comparative analyses. The gene encoding Pleurain-C1 can be identified and sequenced, allowing for comparisons with the genes of other known antimicrobial peptides. This comparative genomics approach can reveal evolutionary relationships and conserved functional domains.
Bioinformatics tools are used to analyze the primary sequence of Pleurain-C1, predicting its physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are all critical determinants of its antimicrobial activity. Furthermore, gene expression profiling techniques, such as quantitative real-time PCR (qRT-PCR), can be used to study the regulation of Pleurain-C1 expression in its native organism in response to various stimuli, such as bacterial challenge. Proteomic approaches can identify the mature peptide and any post-translational modifications, which can be crucial for its biological activity.
Theoretical Frameworks and Future Research Directions
Elucidating the Full Spectrum of Pleurain-C1 Molecular Mechanisms
The precise molecular mechanisms underpinning the antimicrobial action of Pleurain-C1, an anionic antimicrobial peptide (AAMP) from the Yunnan pond frog (Nidirana pleuraden, formerly Rana pleuraden), remain a key area for future investigation. nih.govnih.govuniprot.org While its activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans, is established, the specific pathways it employs for microbial killing are not yet fully detailed. nih.gov
Future research should focus on employing biophysical techniques to visualize the interaction of Pleurain-C1 with microbial membranes. The use of model lipid bilayers mimicking the composition of target pathogens can help determine if the peptide forms specific pores or causes more generalized membrane destabilization. Techniques such as circular dichroism could elucidate the peptide's secondary structure upon membrane interaction, which is a critical determinant of its function. nih.gov
Furthermore, investigations into whether Pleurain-C1 has intracellular targets, a known mechanism for some antimicrobial peptides, are warranted. nih.gov This would involve studying its ability to translocate across the microbial membrane and interact with essential cellular components like DNA, RNA, or enzymes.
Exploration of Novel Target Microorganisms and Resistance Mechanisms
The known antimicrobial spectrum of Pleurain-C1 includes several common pathogens. nih.gov However, a comprehensive screening against a wider array of microorganisms is a crucial next step. This should include clinically relevant multidrug-resistant strains of bacteria, other pathogenic fungi, and parasites. The potential for antiviral activity, a characteristic of some amphibian AMPs, should also be explored. nih.gov
Concurrently, understanding the potential for microbial resistance to Pleurain-C1 is paramount for any future therapeutic development. While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics due to their rapid, membrane-disrupting action, resistance can still emerge. nih.gov For other antimicrobial peptides, resistance mechanisms often involve modifications to the microbial cell surface that reduce the peptide's binding affinity. nih.gov
Future studies should involve serial passage experiments where microorganisms are exposed to sub-lethal concentrations of Pleurain-C1 over extended periods to select for resistant mutants. Whole-genome sequencing of any resistant strains that emerge can then identify the genetic basis of resistance. This proactive approach will be vital for anticipating and potentially circumventing resistance issues.
Evolutionary Biology of Anionic Antimicrobial Peptides (AAMPs)
The study of the evolutionary origins and diversification of AAMPs like Pleurain-C1 offers insights into the adaptation of host defense mechanisms. Pleurain-C1 is part of the broader Pleurain family of peptides found in Nidirana pleuraden. nih.govuniprot.org A comparative analysis of the sequences and functions of different Pleurain peptides can reveal the evolutionary pressures that have shaped their antimicrobial activities.
Phylogenetic analyses of the Pleurain gene family, and its comparison with other amphibian AAMP families, can help trace their evolutionary history. nih.gov Such studies have suggested that the ancestral genes of some amphibian AMPs could be hundreds of millions of years old. nih.gov The rapid evolution observed in some AMP gene families is often indicative of their involvement in an evolutionary arms race with pathogens. nih.gov
Future research should aim to construct a detailed phylogenetic tree of the Pleurain family and related AAMPs. This would involve sequencing the genes encoding these peptides from various related frog species. By correlating sequence variations with functional differences, researchers can gain a deeper understanding of how these peptides have evolved to combat a diverse and ever-changing microbial world.
Development of Advanced Research Models for Pleurain-C1 Studies (excluding human-centric models)
To further investigate the therapeutic potential and biological activities of Pleurain-C1, the development and use of advanced, non-human research models are essential.
In vitro models are fundamental for initial high-throughput screening and mechanistic studies. The use of synthetic microbial biofilms can provide a more realistic environment to test the efficacy of Pleurain-C1 against these structured communities of bacteria, which are notoriously difficult to eradicate.
In vivo models are critical for evaluating the efficacy of Pleurain-C1 in a whole-organism context. Invertebrate models, such as the wax moth (Galleria mellonella), are increasingly used for screening antimicrobial agents. These models are cost-effective, have a relatively simple immune system, and can provide valuable data on the peptide's efficacy and toxicity. frontiersin.org
For more complex studies, non-human vertebrate models could be employed. For instance, evaluating the efficacy of Pleurain-C1 in treating skin infections on amphibian or fish models could provide relevant data in a system closer to the peptide's natural origin. Additionally, models of systemic infection in these organisms can help to understand the peptide's stability and activity in a more complex biological environment. The use of swine models for studying foam-based intrathoracic chemotherapy suggests a potential avenue for novel delivery methods in animal models. mdpi.com
Integration of Pleurain-C1 Research with Broader Antimicrobial Peptide Knowledge
The study of Pleurain-C1 should not exist in isolation but should be integrated with the vast and growing body of knowledge on antimicrobial peptides. By comparing the structure, function, and mechanism of Pleurain-C1 with other well-characterized AMPs, researchers can identify common principles and unique features.
Databases of antimicrobial peptides are invaluable resources for this comparative analysis. nih.gov These databases allow for the identification of conserved motifs and structural features that are critical for antimicrobial activity. For example, comparing the amphipathic α-helical structure of Pleurain-C1 with that of other helical AMPs can provide insights into the determinants of its potency and spectrum of activity. frontiersin.orgmdpi.com
常见问题
Q. How should researchers design experiments to evaluate the antimicrobial efficacy of Pleurain-C1 against multidrug-resistant pathogens?
- Methodological Answer : Use a combination of in vitro (e.g., broth microdilution assays, time-kill kinetics) and in vivo models (e.g., murine infection models) to assess minimum inhibitory concentrations (MICs) and therapeutic efficacy. Include controls for pH, temperature, and host-mimicking conditions to replicate physiological environments. Structural analysis (e.g., circular dichroism for secondary structure confirmation) should precede functional assays to ensure peptide integrity . For pathogen selection, prioritize clinically relevant strains with documented resistance profiles, referencing databases like the ATCC or PubMed-curated pathogen lists .
Q. What methodologies are recommended for optimizing Pleurain-C1’s stability in physiological conditions?
- Methodological Answer : Conduct stability assays under simulated physiological conditions (e.g., serum stability tests, protease resistance assays). Use mass spectrometry (MS) and HPLC to monitor degradation products. Modifications such as D-amino acid substitution or cyclization can enhance stability; however, validate these changes via comparative MIC assays to ensure retained antimicrobial activity . For in vivo applications, incorporate pharmacokinetic studies to assess half-life and tissue distribution .
Q. How can researchers systematically identify gaps in existing literature on Pleurain-C1’s mechanism of action?
- Methodological Answer : Apply the PICO framework (Population: target pathogens; Intervention: Pleurain-C1; Comparison: existing AMPs; Outcome: mechanistic insights) to structure literature searches. Use PubMed’s advanced filters with keywords like “Pleurain-C1 AND (membrane disruption OR intracellular targets)” and limit results to studies with full-text availability . Prioritize studies that use fluorescence microscopy or molecular dynamics simulations to visualize peptide-pathogen interactions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in data regarding Pleurain-C1’s spectrum of activity across studies?
- Methodological Answer : Perform meta-analyses of published MIC data, accounting for variables like assay conditions (e.g., cation-adjusted media), peptide purity (>95% via HPLC), and pathogen culturing protocols. Validate discrepancies using standardized CLSI/EUCAST guidelines. For conflicting mechanistic data, employ dual-reporter assays (e.g., membrane depolarization and DNA binding) to test multiple action hypotheses in parallel .
Q. How can machine learning models enhance the design of Pleurain-C1 derivatives with improved selectivity?
- Methodological Answer : Train models on curated AMP databases (e.g., APD3, DRAMP) using features like charge, hydrophobicity, and structural motifs. Validate predictions via in silico docking (e.g., with bacterial lipid bilayers or target proteins) and high-throughput peptide synthesis. Cross-reference predictions with experimental cytotoxicity data (e.g., hemolysis assays) to prioritize candidates with therapeutic potential .
Q. What integrated approaches are effective for assessing Pleurain-C1’s cytotoxicity while maintaining antimicrobial potency?
- Methodological Answer : Use a tiered testing strategy:
Initial Screening : Hemolysis assays (human RBCs) and mammalian cell viability tests (e.g., MTT assay on HEK293 cells).
Mechanistic Insight : Transcriptomic analysis of host cells exposed to sub-MIC peptide concentrations to identify off-target effects.
Selectivity Index (SI) Calculation : SI = IC₅₀ (host cells) / MIC (pathogen). Aim for SI >10 for therapeutic viability .
Tables for Methodological Reference
Table 1 : Key In Vitro vs. In Vivo Models for Pleurain-C1 Testing
Table 2 : Structural Analysis Techniques for Pleurain-C1
Notes for Rigorous Research
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